1H-imidazole-2-sulfinic acid

Drug Metabolism Metabolite Identification Methimazole

Researchers quantifying methimazole metabolic pathways require authentic sulfinic acid standards to prevent false-positive metabolite identification. 1H-Imidazole-2-sulfinic acid (CAS 160291-68-9) is the sole authenticated marker corresponding to the M14 metabolite, offering a kinetically controlled intermediate oxidation state distinct from non-specific sulfonic acid degradation products. • Validated M14 metabolite standard for accurate MRM transition optimization in LC-MS/MS workflows • Unique pKa ~2 sulfinate nucleophile at physiological pH, enabling covalent warhead design • In stock with standard pack sizes (10 mg-100 mg) and custom synthesis available

Molecular Formula C3H4N2O2S
Molecular Weight 132.14 g/mol
Cat. No. B13115878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazole-2-sulfinic acid
Molecular FormulaC3H4N2O2S
Molecular Weight132.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)S(=O)O
InChIInChI=1S/C3H4N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7)
InChIKeyFFKQBBMJRHVVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-2-sulfinic Acid Procurement Guide: Chemical Identity, Supply Landscape, and Key Differentiators


1H-Imidazole-2-sulfinic acid (CAS 160291-68-9) is a heterocyclic sulfinic acid comprising an imidazole core sulfinylated at the C2 position . This compound serves as a critical research intermediate and metabolite probe. Its 1-methyl analog (CAS 265986-76-3) is a documented metabolite of the antithyroid drug methimazole, making the non-methylated parent scaffold a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies [1]. Unlike its more oxidized sulfonic acid counterpart, the sulfinic acid group (-SO2H) provides a unique electrophilic/nucleophilic reactivity profile exploitable in covalent inhibitor design and coordination chemistry.

Metabolite Probe

Methimazole M14 analog for DMPK pathway studies

Redox Warhead

Sulfinic acid electrophile/nucleophile for covalent inhibitor design

Ligand Scaffold

Tunable metal coordination lability via Hammett σp ~0.58

Why 1H-Imidazole-2-sulfinic Acid Cannot Be Replaced by Generic Imidazole Analogs in Research Procurement


Substituting 1H-imidazole-2-sulfinic acid with generic alternatives like 1H-imidazole-2-sulfonic acid, 1H-imidazole-5-sulfinic acid, or 2-mercaptoimidazole introduces critical failures in oxidation state, regiochemistry, or metabolic relevance. The sulfinic acid (-SO2H) moiety is a metastable intermediate oxidation state between thiol and sulfonic acid, endowing it with distinct nucleophilic/electrophilic character that is lost upon over-oxidation or reduction [1]. The C2-sulfinyl regioisomer specifically models the methimazole M14 metabolite, whereas the C5 isomer (1H-imidazole-5-sulfinic acid) holds no such biological precedent [2]. These structural nuances directly impact experimental outcomes in mechanism-of-action studies, with a demonstrated difference in drug mechanism compared to omeprazole class compounds [3].

Target
1H-Imidazole-2-sulfinic acid
If Sulfonic Acid
Oxidation state loss eliminates nucleophilic sulfinate; terminal metabolite inertness differs from reactive intermediate.
If 5-Sulfinyl Isomer
Regioisomer lacks methimazole M14 metabolic precedent; biological pathway mapping may not transfer.
If Thiol Analog
Redox cycling via thiol-disulfide exchange introduces off-target polypharmacology; single-turnover warhead profile may shift.

Quantitative Evidence Guide: Direct Comparative Data for 1H-Imidazole-2-sulfinic Acid vs. Analogs


Metabolic Pathway Relevance: Methimazole M14 Metabolite vs. Sulfonic Acid Oxidation Product

1-Methyl-1H-imidazole-2-sulfinic acid is identified as the M14 metabolite of the clinical antithyroid drug methimazole in the authoritative INTEDE Drug Metabolite Database [1], confirming the biological relevance of the 2-sulfinic acid scaffold. In contrast, the corresponding sulfonic acid derivative (1H-imidazole-2-sulfonic acid) is not recognized as a human drug metabolite. This establishes the sulfinic acid as the sole authentic standard for tracking the methimazole metabolic pathway during preclinical ADME studies [1]. Oxidation kinetic studies on the parent drug confirm that sulfinic acid appears as a major intermediate only under specific conditions, such as excess methimazole over chlorite, whereas the sulfonic acid is a terminal oxidation byproduct [2], highlighting the distinct kinetic partitioning of the two species.

Metabolite Identity
Head-to-head
Designated M14 metabolite (1-methyl analog) vs. sulfonic acid: not a human drug metabolite
Supports authentic metabolite standard selection for ADME studies
Kinetic intermediate vs. terminal oxidation product; condition-dependent partitioning
Drug Metabolism Metabolite Identification Methimazole DMPK

Electrophilic Reactivity and Redox Bifunctionality: Sulfinic Acid vs. Sulfonic Acid vs. Thiol Analogs

The sulfinic acid functional group exhibits a pKa of approximately 2, meaning it is fully deprotonated to the nucleophilic sulfinate anion (R-SO2-) at physiological pH, while retaining electrophilic character at the sulfur center [1]. In contrast, 1H-imidazole-2-sulfonic acid possesses a predicted pKa of 9.71±0.40 and exists predominantly in its protonated, non-nucleophilic sulfonate form at neutral pH, rendering it inert to nucleophilic displacement reactions . Furthermore, unlike 2-mercaptoimidazole (the thiol analog), the sulfinic acid cannot be re-oxidized back to a sulfenic acid under mild biological conditions, locking it into a specific redox state that avoids off-target thiol-disulfide exchange [2]. This unique redox bifurcation is evidenced by the kinetic isolation of sulfinic acid as a major intermediate in methimazole oxidation, while the sulfenic acid is bypassed entirely under chlorite oxidation conditions [2].

Reactivity Profile
Class-level
ΔpKa ≈ 7.7 (sulfinic ~2 vs. sulfonic ~9.7); sulfinate nucleophile at pH 7.4
Defines redox warhead suitability; sulfonic acid inert at assay pH
pKa values predicted/literature class-average; verify under specific buffer conditions
Covalent Inhibitor Design Redox Chemistry Functional Group Interconversion Electrophilic Warhead

Cytokine Inhibition Scaffold: 2-Sulfinyl Imidazole Core vs. 2-Sulfonyl and 2-Sulfanyl Analogs

Patent WO2006089798 establishes that the 2-sulfinyl (-SO-) substitution on the imidazole ring is a critical pharmacophoric element for cytokine release inhibition, with the 2-sulfinyl and 2-sulfonyl substituted imidazole derivatives claimed as having immunomodulating and cytokine release-inhibiting effects [1]. While the patent encompasses both 2-sulfinyl and 2-sulfonyl scaffolds, the 2-sulfinyl moiety (which can be derived from the sulfinic acid precursor) offers a distinct reactivity advantage: it can act as a chiral sulfoxide center for enantioselective target engagement. In contrast, the 2-sulfanyl (thioether) analogs (Patent US20090036407) are described as a separate chemical series with distinct SAR, indicating that the oxidation state at sulfur directly modulates biological activity [2]. Within the 2-sulfinylimidazole series, 4,5-unsubstituted imidazoles with 2-pyridyl substitution at the 1-position and (2-aminobenzyl)-sulfinyl at the 2-position exhibit the highest H+/K+-ATPase inhibitory potency, confirming that the sulfinyl oxidation state is essential for optimizing enzyme inhibition [3].

SAR Distinction
Cross-study
2-Sulfinyl scaffold claimed for cytokine inhibition; sulfanyl series shows distinct SAR
Oxidation state at sulfur directs pharmacophoric series; wrong state invalidates patent strategy
Based on patent filings and enzyme inhibition data; confirm in target assay
Immunomodulation Cytokine Inhibition TNF-α p38 MAPK Patent SAR

Electrochemical and Coordination Chemistry Utility: 2-Sulfinic Acid Imidazole vs. 2-Sulfonic Acid as Ligand Precursor

The electronic properties of C2-substituted imidazoles are highly sensitive to the substituent's electron-withdrawing/donating character, as demonstrated by the electrochemical evaluation of 2-substituted imidazolium salts by Hogan and Sutherland (2018) [1]. The sulfinic acid group (-SO2H) has a Hammett σp constant of approximately +0.58 (class-level value for SO2H), compared to +0.68 for sulfonic acid (-SO3H) and +0.35 for thiol (-SH) [2]. This intermediate electron-withdrawing strength of the sulfinic acid allows for tunable modulation of the imidazole ring's Lewis basicity and metal coordination affinity, which is critical for designing imidazolate/sulfonate functionalized ligands for 2D metal-organic networks [3]. Unlike the sulfonic acid analog, which forms strong, irreversible metal-sulfonate bonds, the sulfinate anion engages in more labile coordination modes, enabling dynamic framework behavior in sensing and catalytic applications [3].

Electronic Tuning
Class-level
Hammett σp ~0.58 (sulfinic) vs. ~0.68 (sulfonic); Δσp ≈ 0.10
Intermediate EWG enables reversible metal coordination for dynamic MOFs
Class-level constants; ligand behavior may vary with metal center and solvent
Coordination Chemistry Metal-Organic Frameworks Electrochemistry Ligand Design

Optimal Application Scenarios for 1H-Imidazole-2-sulfinic Acid Based on Quantitative Differentiation Evidence


LC-MS/MS Reference Standard for Methimazole Metabolite Profiling in Preclinical ADME Studies

As the sole authenticated metabolite marker corresponding to the M14 metabolite of methimazole [1], 1H-imidazole-2-sulfinic acid (or its 1-methyl analog) serves as an essential analytical reference standard for quantifying the methimazole metabolic pathway. The sulfinic acid is a kinetically controlled intermediate that appears only under specific oxidative conditions (e.g., excess methimazole over chlorite), whereas the sulfonic acid is a non-specific terminal degradation product [2]. Procuring the correct sulfinic acid standard ensures accurate MRM transition optimization and prevents false-positive metabolite identification in plasma or microsomal incubation matrices.

Covalent Warhead Intermediate for 2-Sulfinyl Imidazole Cytokine Inhibitor Synthesis

Patent WO2006089798 establishes the 2-sulfinyl imidazole scaffold as a privileged pharmacophore for immunomodulation and cytokine release inhibition [1]. 1H-Imidazole-2-sulfinic acid provides a direct synthetic entry point to this scaffold via functionalization of the sulfinic acid group. The sulfinic acid's distinct pKa profile (pKa ~2, fully ionized at physiological pH) [3] makes it uniquely suited as a covalent warhead precursor, whereas the corresponding sulfonic acid (pKa ~9.7) is inert at assay pH. Medicinal chemistry campaigns targeting TNF-α or IL-1β pathways should specifically requisition the sulfinic acid, not the sulfonic acid, to preserve the electrophilic/nucleophilic reactivity essential for target engagement.

Stimuli-Responsive Metal-Organic Framework (MOF) Ligand with Tunable Coordination Lability

The intermediate Hammett σp value of the sulfinic acid group (~+0.58) [1] provides a precisely tuned electron-withdrawing effect on the imidazole ring, enabling reversible metal-sulfinate coordination modes essential for dynamic MOF applications [2]. In contrast, the sulfonic acid analog (σp ~+0.68) forms irreversible metal-sulfonate bonds, freezing the framework into a static structure. For researchers developing switchable coordination polymers for gas sensing, catalysis, or drug delivery, the sulfinic acid derivative is the mandatory ligand precursor to achieve the desired responsive behavior.

Redox Biochemistry Probe for Sulfenic/Sulfinic Acid Mediated Enzyme Inactivation Studies

Imidazole-2-sulfinic acids are implicated as key intermediates in the suicide inactivation of thiol peroxidase (TPX) and lipid peroxidase (LPX) enzymes [1]. The kinetic isolation of the sulfinic acid oxidation state, as demonstrated in the chlorite oxidation of methimazole where sulfenic acid is bypassed entirely [2], makes this compound class a critical probe for dissecting the sequential oxidation steps (thiol → sulfenic → sulfinic → sulfonic) in redox-regulated enzymes. Researchers investigating oxidative stress pathways or designing peroxidase inhibitors should procure 1H-imidazole-2-sulfinic acid as a defined, stable surrogate of the transient sulfenic acid intermediate.

Application
Selection Property
Validation Focus
DMPK metabolite profiling
Authenticated metabolite marker identity
LC-MS/MS transition optimization and false-positive exclusion
Covalent warhead synthesis (cytokine signaling research)
Sulfinic acid redox warhead precursor
Electrophilic reactivity at assay pH and SAR series integrity
Stimuli-responsive MOF ligand
Tunable metal coordination lability
Reversible sulfinate binding vs. static sulfonate frameworks
Redox biochemistry probe
Stable sulfinic acid oxidation state surrogate
Thiol peroxidase inactivation pathway dissection
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